

Comparing the proconvulsant effects of different fluoroquinolones with biphenyl acetic acid

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Compound of Interest

Compound Name: 3-biphenyl-4'-fluoro-acetic acid

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Proconvulsant Effects of Fluoroquinolones with Biphenyl Acetic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proconvulsant effects observed with different fluoroquinolone antibiotics when co-administered with biphenyl acetic acid (BPAA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenbufen. The concomitant use of certain fluoroquinolones and NSAIDs has been associated with an increased risk of seizures, a serious adverse drug reaction.[1][2][3][4] This interaction is primarily attributed to the synergistic inhibition of the gamma-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][5][6][7]

This document summarizes key experimental findings, presents quantitative data for objective comparison, details the methodologies used in pivotal studies, and illustrates the underlying signaling pathway and experimental workflows.

Comparative Proconvulsant Activity

The proconvulsant effect resulting from the interaction between fluoroquinolones and BPAA varies significantly among different fluoroquinolones.[9][10] In general, older fluoroquinolones







and those with specific structural characteristics tend to exhibit a more potent interaction with BPAA, leading to a higher risk of seizures.

The following table summarizes quantitative data from various studies, comparing the proconvulsant effects of different fluoroquinolones when combined with biphenyl acetic acid.



Fluoroquinolo ne	Animal Model	Endpoint Measured	Key Findings with Biphenyl Acetic Acid (BPAA)	Reference
Enoxacin	Mice	Convulsions	Strong potentiation of convulsant activity. Order of potency with fenbufen (parent of BPAA): Enoxacin > lomefloxacin > norfloxacin.	[1][11]
Rats	CSF concentration at seizure onset	Highest proconvulsant efficacy; ratio of CSF concentration without vs. with BPAA was 15.	[9][10]	
Norfloxacin	Mice	Convulsions	Strong potentiation of convulsant activity by BPAA.	[11]
Rats	CSF concentration at seizure onset	Significant proconvulsant effect; maximal effect ratio of ~6.	[12]	
Ciprofloxacin	Rats (in vitro)	GABAa receptor inhibition (IC50)	IC50 for GABA- evoked current inhibition was 100 μM alone, reduced to 0.03	[7][13]



			μM with 100 μM BPAA.	
Mice	Convulsions	No convulsions observed with fenbufen (parent of BPAA) up to 1000 mg/kg.	[1]	
Ofloxacin	Rats (in vitro)	GABAa receptor inhibition (IC50)	IC50 for GABA- evoked current inhibition was >1 mM alone, reduced to 0.3 μM with 100 μM BPAA.	[7][13]
Mice	Convulsions	No convulsions observed with fenbufen (parent of BPAA) up to 1000 mg/kg.	[1]	
Levofloxacin	Mice	Convulsions	Weak interaction with fenbufen (parent of BPAA).	[11][14]
Sparfloxacin	Rats	CSF concentration at seizure onset	Lowest proconvulsant efficacy; ratio of CSF concentration without vs. with BPAA was 1.9.	[9][10]
Lomefloxacin	Mice	Convulsions	Potentiation of convulsant activity by BPAA.	[11]

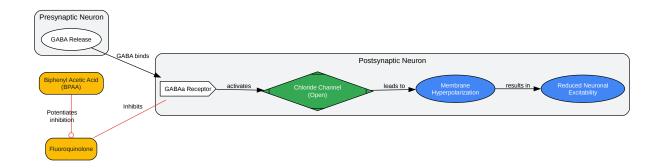


Signaling Pathway: GABAa Receptor Inhibition

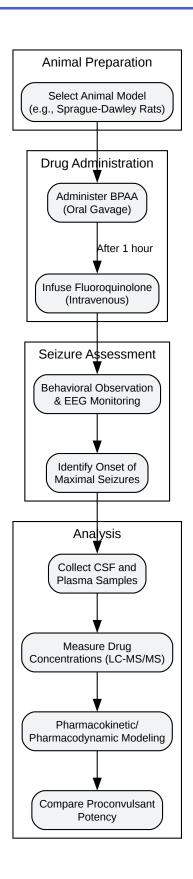
The primary mechanism underlying the proconvulsant effects of fluoroquinolones, particularly in combination with BPAA, is the inhibition of the GABAa receptor-chloride channel complex.[5][6] [15] GABA is the main inhibitory neurotransmitter in the brain. Its binding to the GABAa receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.

Fluoroquinolones can directly inhibit this receptor, and this effect is dramatically potentiated by BPAA.[5][6][7][13][15] This synergistic inhibition reduces the inhibitory tone in the central nervous system, leading to hyperexcitability and an increased risk of seizures. Some studies also suggest a potential involvement of excitatory glutamate receptors and nitric oxide synthase, although the primary mechanism is considered to be GABAa receptor antagonism.[2]









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